5-chloro-1-methyl-1H-imidazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-4(2-9)5(8)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIJHXXCYUAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256560-89-0 | |
| Record name | 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde typically involves the chlorination of 1-methylimidazole followed by formylation. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position of the imidazole ring. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-chloro-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-chloro-1-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives exhibit notable biological activities, including antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, a study synthesized multiple imidazole derivatives and tested them against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
| Compound Name | Activity Against | Reference |
|---|---|---|
| This compound Derivative A | MSSA, MRSA | |
| This compound Derivative B | E. coli, P. aeruginosa |
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals. It contributes to the development of effective pest control solutions while minimizing environmental impact.
Application Example: Agrochemical Formulation
The compound has been incorporated into formulations aimed at controlling pests in crops. Its efficacy in reducing pest populations while maintaining environmental safety has been documented in various studies .
Material Science
This compound is also valued in material science for enhancing the properties of polymers.
Enhancement Properties
The incorporation of this compound into polymer matrices improves thermal stability and resistance to degradation, making it suitable for producing durable materials used in various industrial applications .
Biochemical Research
In biochemical research, this compound acts as a reagent in assays that study enzyme activity and metabolic pathways.
Role in Enzyme Studies
The compound's ability to facilitate biochemical reactions has made it essential for understanding complex biological processes. It aids researchers in elucidating mechanisms of enzyme action and metabolic regulation .
Cosmetic Industry
The potential applications of this compound extend to the cosmetic industry, where it is explored for its antimicrobial properties.
Cosmetic Formulations
Research indicates that incorporating this compound into cosmetic products can enhance skin health by providing antimicrobial benefits and improving product stability .
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine atom and methyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde and related imidazole derivatives:
Key Observations:
Substituent Effects: Chlorine vs. Aryl vs. Alkyl Groups: The p-tolyl substituent in 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde enhances lipophilicity and steric bulk, likely altering solubility and biological membrane permeability relative to the methyl-substituted target compound .
Reactivity :
- The aldehyde group in all listed compounds enables condensation reactions (e.g., formation of Schiff bases) or nucleophilic additions. However, steric hindrance from bulkier substituents (e.g., cyclopropyl or aryl groups) may slow reactivity .
Physical Properties: Limited melting point data are available, but 4-Methyl-1H-imidazole-5-carbaldehyde (165–166°C) suggests that polar substituents (CHO, CH₃) contribute to higher melting points compared to non-polar analogs .
Biological Activity
5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C₅H₄ClN₃O
- CAS Number : 1256560-89-0
The compound features a chloro group at the 5-position and an aldehyde functional group at the 4-position of the imidazole ring, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported the following findings:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Methicillin-susceptible S. aureus (MSSA) | 15 | 32 |
| Methicillin-resistant S. aureus (MRSA) | 12 | 64 |
| Escherichia coli | 10 | 128 |
| Pseudomonas aeruginosa | 8 | 256 |
These results suggest that while the compound exhibits activity against Gram-positive bacteria, it is less effective against Gram-negative strains, indicating a potential selectivity in its antimicrobial profile .
The mechanism through which this compound exerts its biological effects appears to involve several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : It is hypothesized that the compound interacts with bacterial membranes, compromising their integrity and function.
- DNA Interaction : Preliminary studies suggest that imidazole derivatives can bind to DNA, potentially interfering with replication processes.
Study on Anticancer Activity
In addition to its antimicrobial properties, research has explored the anticancer potential of imidazole derivatives, including this compound. A notable study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent .
Comparative Studies with Similar Compounds
Comparative studies have been conducted between this compound and other imidazole derivatives. For instance, compounds such as 2-Aminobenzimidazole have shown superior activity against certain pathogens but often lack the broad spectrum exhibited by the chloro-substituted derivative.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of substituted aldehydes with amines under acidic catalysis, with temperature control (0–5°C) to minimize side reactions .
- Route 2 : Halogenation of preformed imidazole rings using reagents like PCl₅ or SOCl₂ in anhydrous conditions .
- Optimization : Adjust pH (6–7) to stabilize intermediates and use bases (e.g., NaHCO₃) to neutralize HCl by-products. Monitor yield via HPLC or TLC .
- Key Parameters :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C | Reduces decomposition |
| Solvent | DCM/THF | Enhances solubility |
| Catalyst | H₂SO₄ or HCl | Accelerates ring closure |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks for the aldehyde proton (δ 9.8–10.2 ppm) and chlorine-substituted carbon (δ 110–120 ppm in ¹³C NMR) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 174.5 (calculated for C₆H₆ClN₂O) .
- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Protocols :
- Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Use fume hoods to avoid inhalation of fine particles .
- Store in airtight containers at 2–8°C to prevent degradation .
- Emergency Measures :
- Skin contact: Wash with soap/water for 15 minutes .
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular geometry?
- Methodology :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve electron density for the chloro-methyl substituent .
- Refinement : SHELXL refines anisotropic displacement parameters for chlorine atoms, addressing thermal motion artifacts .
- Validation : Check for geometric outliers (e.g., bond angles >5° from ideal values) using Coot .
- Case Study : A related imidazole-carbaldehyde derivative showed C-Cl bond length discrepancies (1.72 Å vs. 1.75 Å theoretical), resolved via SHELXL’s restraints .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be analyzed?
- Approach :
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect rotational barriers in the imidazole ring .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on aldehyde proton shifts .
- DFT Calculations : Simulate NMR spectra (e.g., Gaussian 16) to match experimental splitting patterns .
Q. What mechanistic insights explain by-product formation during halogenation?
- Analysis :
- Pathway 1 : Over-chlorination at the C2 position due to excess PCl₅, detected via LC-MS .
- Pathway 2 : Hydrolysis of the aldehyde group to carboxylic acid under humid conditions .
- Mitigation :
| By-Product | Prevention Strategy |
|---|---|
| C2-chloro derivative | Limit reaction time to 2 hours |
| Carboxylic acid | Use molecular sieves to absorb moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
